5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate
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Overview
Description
5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,4-dichlorobenzenecarboxylate, commonly known as MTDBC, is a synthetic compound used in a variety of scientific research applications. It is a derivative of thiazole, a heterocyclic aromatic compound, and is known for its characteristic pyridyl group. MTDBC is a versatile compound that is used in many scientific research labs due to its ability to bind to various substrates and its relatively low toxicity. It has been studied for its potential applications in biochemistry, physiology, and pharmacology.
Scientific Research Applications
Thiazole Derivatives in Biological Research
Thiazole, a core component of the compound , is frequently explored for its biological significance and potential therapeutic applications. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. For instance, studies have highlighted the synthesis of thiazole derivatives for their potential antimicrobial and antifungal activities, suggesting that modifications of the thiazole moiety can lead to compounds with significant biological activities (Nural et al., 2018).
Thiazole and Heterocyclic Chemistry
Thiazole derivatives are also pivotal in heterocyclic chemistry, serving as building blocks for more complex molecules. The versatility of thiazole-containing compounds extends to the synthesis of heterocycles, which are crucial in drug development and material science. Research involving the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates showcases the utility of thiazole derivatives in creating scaffolds for the development of functionalized heterocycles (Ruano, Fajardo, & Martín, 2005).
Chemical Synthesis and Material Science
Compounds featuring thiazole rings have applications in chemical synthesis, where they serve as intermediates in the creation of more complex chemical entities. This aspect is particularly relevant in material science, where these compounds contribute to the development of novel materials with specific properties. Studies involving the reactivity of thiazolin-4-ones under various conditions highlight the importance of thiazole derivatives in synthetic chemistry, offering pathways to new materials and chemical reactions (Al-Zaydi, 2010).
Safety and Hazards
properties
IUPAC Name |
(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-3-2-6-19-8-10)22-16(21)12-5-4-11(17)7-13(12)18/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZZOWOLGNLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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